molecular formula C8H13N3 B3066964 2,3-Diamino-4,5,6-trimethylpyridine CAS No. 98427-08-8

2,3-Diamino-4,5,6-trimethylpyridine

Cat. No.: B3066964
CAS No.: 98427-08-8
M. Wt: 151.21 g/mol
InChI Key: BOVZGAUKICYHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diamino-4,5,6-trimethylpyridine is an organic compound with the molecular formula C8H13N3 It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 3 positions and three methyl groups at the 4, 5, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-4,5,6-trimethylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2,3,5-trimethylpyridine followed by reduction to introduce the amino groups. The nitration step is carried out using nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including crystallization and distillation, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-4,5,6-trimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as this compound hydrochloride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 2,3-Dinitro-4,5,6-trimethylpyridine.

    Reduction: this compound hydrochloride.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,3-Diamino-4,5,6-trimethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,3-Diamino-4,5,6-trimethylpyridine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to metal ions and affecting enzymatic activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminopyridine: Lacks the three methyl groups, making it less hydrophobic.

    2,4,6-Trimethylpyridine: Lacks the amino groups, affecting its reactivity and applications.

    2,3,5-Trimethylpyridine: Similar structure but lacks the amino groups at positions 2 and 3.

Uniqueness

2,3-Diamino-4,5,6-trimethylpyridine is unique due to the combination of amino and methyl groups, which confer distinct chemical properties. The presence of both electron-donating amino groups and hydrophobic methyl groups makes it versatile for various chemical reactions and applications.

Properties

IUPAC Name

4,5,6-trimethylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-4-5(2)7(9)8(10)11-6(4)3/h9H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVZGAUKICYHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615873
Record name 4,5,6-Trimethylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98427-08-8
Record name 4,5,6-Trimethylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diamino-4,5,6-trimethylpyridine
Reactant of Route 2
2,3-Diamino-4,5,6-trimethylpyridine
Reactant of Route 3
2,3-Diamino-4,5,6-trimethylpyridine
Reactant of Route 4
2,3-Diamino-4,5,6-trimethylpyridine
Reactant of Route 5
2,3-Diamino-4,5,6-trimethylpyridine
Reactant of Route 6
Reactant of Route 6
2,3-Diamino-4,5,6-trimethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.